2-(Benzofuran-3-yl)ethanol
Overview
Description
2-(Benzofuran-3-yl)ethanol is a chemical compound that belongs to the family of benzofurans. It has been studied extensively in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : Benzofuran derivatives have shown potential anticancer activity. They have been used as scaffolds to design new therapies with enhanced efficacy compared to conventional treatments .
- Methods of Application : The cell viability and proliferation rates of nine hybrid derivatives were tested via MTT assays against human breast cancer (MCF-7) cells .
- Results : The results showed that these benzofuran derivatives have significant cell growth inhibitory effects .
Anti-Hepatitis C Virus Activity
- Scientific Field : Virology
- Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results suggest that this benzofuran compound could be a promising therapeutic drug for hepatitis C .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for the development of new drugs, especially in the search for efficient antimicrobial candidates . They have a wide range of biological and pharmacological applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results suggest that benzofuran and its derivatives could be promising candidates for the treatment of microbial diseases .
Antioxidative Activity
- Scientific Field : Biochemistry
- Application Summary : Benzofuran compounds have shown strong antioxidative activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results suggest that benzofuran compounds could be promising candidates for antioxidative therapies .
Antitumor Activity
- Scientific Field : Oncology
- Application Summary : Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .
- Methods of Application : The inhibition rates in different types of cancer cells by 10 μM of compound 36 were tested .
- Results : The results showed significant cell growth inhibitory effects in various types of cancer cells .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Benzofuran and its derivatives are found to be suitable structures for the development of new drugs, especially in the search for efficient antimicrobial candidates .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results suggest that benzofuran and its derivatives could be promising candidates for the treatment of microbial diseases .
properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGKDXITSPUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449544 | |
Record name | 2-(benzofuran-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuran-3-yl)ethanol | |
CAS RN |
75611-06-2 | |
Record name | 2-(benzofuran-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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